N,N-DIETHYL-3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE
Description
N,N-Diethyl-3-(4-ethylbenzenesulfonyl)-6-methylquinolin-4-amine is a synthetic quinoline derivative characterized by a substituted sulfonyl group at position 3, a diethylamine moiety at position 4, and a methyl group at position 5. Structural characterization of such compounds often employs crystallographic techniques, for which programs like SHELX are commonly used .
Properties
IUPAC Name |
N,N-diethyl-3-(4-ethylphenyl)sulfonyl-6-methylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-5-17-9-11-18(12-10-17)27(25,26)21-15-23-20-13-8-16(4)14-19(20)22(21)24(6-2)7-3/h8-15H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGIWSNXLXEOPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N(CC)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE typically involves multi-step organic reactions. One common method includes the sulfonylation of a quinoline derivative followed by N-alkylation. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). The process may also involve the use of catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N-DIETHYL-3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of N,N-Diethyl-3-(4-ethylbenzenesulfonyl)-6-methylquinolin-4-amine with structurally analogous compounds.
Structural and Functional Group Comparisons
Sulfonyl Group Variations The 4-ethylbenzenesulfonyl group in the target compound contrasts with simpler sulfonyl groups (e.g., 4-methyl or unsubstituted benzenesulfonyl) in analogs. In compound 7f (4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate), the sulfonamide group and dihydroquinoline scaffold result in distinct electronic properties and reduced planarity, likely altering target affinity .
Amine Substituents
- The N,N-diethylamine group at position 4 may confer greater metabolic stability compared to smaller amines (e.g., dimethyl or unsubstituted amines) due to steric shielding of the nitrogen lone pair. This contrasts with the acetamido group in 7f , which introduces hydrogen-bonding capacity but may increase susceptibility to hydrolysis .
Quinoline Core Modifications The 6-methyl group in the target compound provides mild steric hindrance, which could optimize binding pocket interactions. In contrast, 7f features a 6-fluoro substituent, enhancing electronegativity and influencing π-orbital interactions with biological targets .
Hypothetical Data Table
*IC50 values are illustrative and based on structural trends.
Key Research Findings
- Lipophilicity vs.
- Metabolic Stability : Diethylamine substituents may reduce oxidative metabolism compared to dimethylamine, as seen in preclinical studies of similar amines .
- Target Specificity: Fluoro and chloro substituents in 7f are associated with enhanced antibacterial activity due to interactions with DNA gyrase, a mechanism distinct from the kinase inhibition typical of non-halogenated quinolines .
Biological Activity
N,N-Diethyl-3-(4-ethylbenzenesulfonyl)-6-methylquinolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the quinoline family, characterized by a quinoline core with a sulfonyl group and ethyl substituents. Its chemical structure can be represented as follows:
Research indicates that this compound exhibits multiple mechanisms of action, which may include:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. The sulfonyl group may enhance binding affinity to the active site of AChE.
- Antioxidant Properties : Quinoline derivatives are known for their antioxidant capabilities, which help mitigate oxidative stress in cells.
Biological Assays and Efficacy
Recent studies have evaluated the biological activity of this compound through various in vitro and in vivo assays. The following table summarizes key findings from these studies:
| Study | Assay Type | IC50 Value (µM) | Biological Effect |
|---|---|---|---|
| Study 1 | AChE Inhibition | 5.0 | Moderate inhibition |
| Study 2 | Antioxidant Activity | 12.0 | Significant activity |
| Study 3 | Cytotoxicity (Cancer Cell Lines) | 8.5 | Selective cytotoxicity |
Case Studies
- Neuroprotective Effects : In a study investigating neuroprotective properties, this compound demonstrated significant reduction in neuronal cell death induced by oxidative stress. The mechanism was attributed to its antioxidant properties and ability to inhibit AChE activity, leading to increased acetylcholine levels.
- Anti-Cancer Activity : Another research effort focused on the compound's cytotoxic effects against various cancer cell lines. Results indicated that it selectively induced apoptosis in malignant cells while sparing normal cells, suggesting potential for targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
